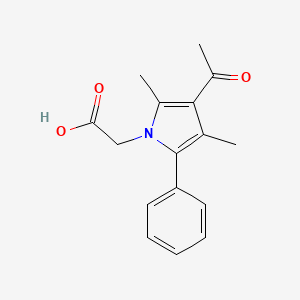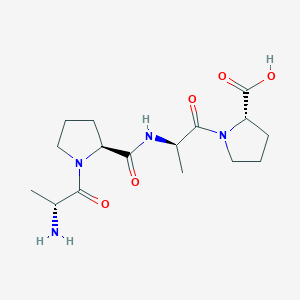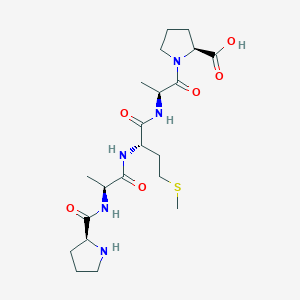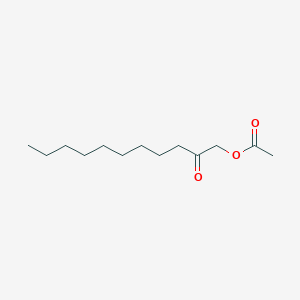![molecular formula C20H10N2 B14233057 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-03-8](/img/structure/B14233057.png)
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound with the molecular formula C20H10N2 This compound is characterized by its unique structure, which includes a cyanophenyl group, a hexene chain, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or boronate ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its robustness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can participate in various pathways depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a different position of the cyanophenyl group.
2-[(3E)-6-(3-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: Another isomer with a different configuration.
Uniqueness
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
823227-03-8 |
|---|---|
Molecular Formula |
C20H10N2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-[6-(3-cyanophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10N2/c21-15-18-10-7-9-17(14-18)8-3-1-2-4-11-19-12-5-6-13-20(19)16-22/h1-2,5-7,9-10,12-14H |
InChI Key |
NKPJNYOQNCKBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC(=CC=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)








![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)
